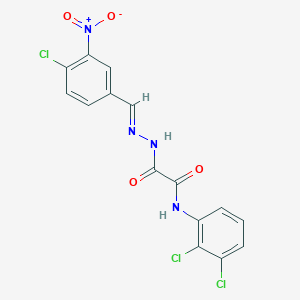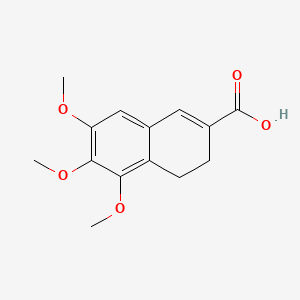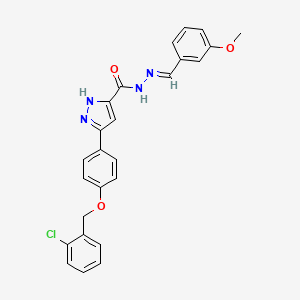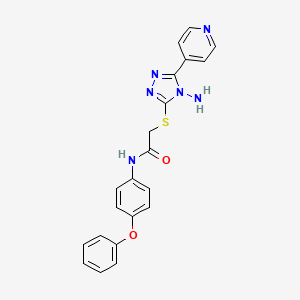
4-BR-2-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BR-2-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate: is a chemical compound with the following properties:
Linear Formula: CHBrNO
CAS Number: 767334-05-4
Molecular Weight: 540.375 g/mol
This compound belongs to a class of organic molecules and exhibits interesting properties due to its unique structure.
Preparation Methods
Industrial Production:: Industrial-scale production methods are proprietary and may involve modifications of the laboratory-scale synthesis. Companies like Sigma-Aldrich provide this compound to early discovery researchers as part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
Reactivity::
Oxidation: The aromatic rings and carbonyl groups in the compound can undergo oxidation reactions.
Reduction: Reduction of the carbonyl groups or nitro groups may be possible.
Substitution: The bromine atom can be substituted by various nucleophiles.
Oxidation: Potassium permanganate (KMnO), chromic acid (HCrO).
Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH).
Substitution: Alkali metal hydroxides (e.g., NaOH), nucleophiles (e.g., amines).
Major Products:: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential pharmaceutical applications.
Industry: Used in material science and other industrial processes.
Mechanism of Action
The exact mechanism of action remains elusive. Further research is needed to understand how this compound exerts its effects. It likely interacts with specific molecular targets or pathways.
Comparison with Similar Compounds
Unfortunately, direct comparisons with similar compounds are challenging due to limited available data. researchers can explore related structures to identify unique features.
Properties
CAS No. |
767334-05-4 |
|---|---|
Molecular Formula |
C25H22BrN3O6 |
Molecular Weight |
540.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C25H22BrN3O6/c1-15-5-4-6-19(11-15)28-23(30)24(31)29-27-14-17-12-18(26)8-10-20(17)35-25(32)16-7-9-21(33-2)22(13-16)34-3/h4-14H,1-3H3,(H,28,30)(H,29,31)/b27-14+ |
InChI Key |
WQFGNYHIMAOSKO-MZJWZYIUSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Butyl-1-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003503.png)



![2-butyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003521.png)
![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-4-methoxy-benzamide](/img/structure/B12003524.png)





![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12003586.png)
![(5E)-5-[(2-hexoxyphenyl)methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12003591.png)
